molecular formula C20H40N2O2 B4038957 N,N'-butane-1,4-diylbis(2-ethylhexanamide)

N,N'-butane-1,4-diylbis(2-ethylhexanamide)

Cat. No.: B4038957
M. Wt: 340.5 g/mol
InChI Key: QRZVUHFUVORLGW-UHFFFAOYSA-N
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Description

N,N’-butane-1,4-diylbis(2-ethylhexanamide) is a chemical compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and two 2-ethylhexanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-butane-1,4-diylbis(2-ethylhexanamide) typically involves the reaction of butane-1,4-diamine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of N,N’-butane-1,4-diylbis(2-ethylhexanamide) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-butane-1,4-diylbis(2-ethylhexanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Primary amines

    Substitution: N-alkylated derivatives

Mechanism of Action

The mechanism of action of N,N’-butane-1,4-diylbis(2-ethylhexanamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can engage in hydrogen bonding with other molecules, influencing the compound’s physical and chemical properties. These interactions are crucial in its applications in polymer chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-butane-1,4-diylbis(bromoacetamide)
  • N,N’-bis(2-hydroxybenzylidene)pentane-1,5-diamine
  • Butane-1,4-diylbis(formamide)

Uniqueness

N,N’-butane-1,4-diylbis(2-ethylhexanamide) is unique due to its specific structure, which imparts distinct properties such as enhanced hydrogen bonding capability and mechanical strength. This makes it particularly valuable in the synthesis of advanced polymers and materials .

Properties

IUPAC Name

2-ethyl-N-[4-(2-ethylhexanoylamino)butyl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O2/c1-5-9-13-17(7-3)19(23)21-15-11-12-16-22-20(24)18(8-4)14-10-6-2/h17-18H,5-16H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZVUHFUVORLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NCCCCNC(=O)C(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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